molecular formula C13H20Cl2N2O B2790149 3-Benzyl-9-oxa-3,7-diazabicyclo[3.3.1]nonane dihydrochloride CAS No. 335620-97-8

3-Benzyl-9-oxa-3,7-diazabicyclo[3.3.1]nonane dihydrochloride

Cat. No. B2790149
CAS RN: 335620-97-8
M. Wt: 291.22
InChI Key: WYJXAGJCXWTTAH-UHFFFAOYSA-N
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Description

3-Benzyl-9-oxa-3,7-diazabicyclo[3.3.1]nonane dihydrochloride, commonly referred to as BODC, is a synthetic organic compound with a wide range of applications in scientific research. It is a cyclic organic compound that can act as a building block for other compounds and can be used as a reagent in various reactions. BODC is used in a variety of scientific research applications, from biochemical and physiological studies to drug development and drug delivery.

Scientific Research Applications

BODC has a wide range of applications in scientific research. It is used as a reagent in organic synthesis, particularly in the synthesis of heterocyclic compounds. BODC is also used in drug development and drug delivery, as it can be used as a building block for the synthesis of drug molecules. It is also used in the study of enzyme inhibition, as it can be used to study the effects of drugs on enzymes. BODC is also used in the study of biochemical and physiological processes, as it can be used to study the effects of drugs on the body.

Mechanism of Action

BODC acts as a modulator of biochemical and physiological processes. It binds to specific receptors in the body, which then triggers a cascade of reactions that results in the desired effect. BODC is also able to interact with enzymes, which can either activate or inhibit them depending on the concentration of the compound.
Biochemical and Physiological Effects
BODC has been studied for its biochemical and physiological effects. It has been shown to have anti-inflammatory, anti-cancer, and anti-tumor effects. BODC has also been studied for its effects on the nervous system, as it has been shown to have anxiolytic and antidepressant effects. BODC has also been studied for its effects on the cardiovascular system, as it has been shown to have anti-hypertensive and anti-arrhythmic effects.

Advantages and Limitations for Lab Experiments

BODC has several advantages for use in lab experiments. It is a relatively inexpensive compound and is readily available. It is also relatively stable and has a low toxicity. However, there are several limitations to its use in lab experiments. BODC is not soluble in water, so it must be dissolved in an organic solvent before use. It is also not very soluble in organic solvents, so it must be used in small amounts.

Future Directions

There are several potential future directions for the use of BODC in scientific research. BODC could be used to study the effects of drugs on the immune system and to develop new drugs for the treatment of autoimmune diseases. BODC could also be used to study the effects of drugs on the central nervous system and to develop new drugs for the treatment of neurological disorders. Additionally, BODC could be used to study the effects of drugs on the cardiovascular system and to develop new drugs for the treatment of cardiovascular diseases. Finally, BODC could be used to study the effects of drugs on cancer cells and to develop new drugs for the treatment of cancer.

Synthesis Methods

BODC is synthesized via a two-step process involving an alkylation reaction followed by a cyclization reaction. The alkylation reaction involves the reaction of 3-bromophenylacetic acid with 1-chloro-3-methylbutane in the presence of an acid catalyst to form 3-methyl-3-bromo-1-phenylpropane. This is then reacted with sodium azide in a cyclization reaction to form BODC. The reaction is carried out in an aqueous solution of sodium hydroxide and the product is isolated by extraction with ethyl acetate.

properties

IUPAC Name

3-benzyl-9-oxa-3,7-diazabicyclo[3.3.1]nonane;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O.2ClH/c1-2-4-11(5-3-1)8-15-9-12-6-14-7-13(10-15)16-12;;/h1-5,12-14H,6-10H2;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYJXAGJCXWTTAH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CN(CC(O2)CN1)CC3=CC=CC=C3.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Benzyl-9-oxa-3,7-diazabicyclo[3.3.1]nonane dihydrochloride

CAS RN

335620-97-8
Record name 3-(phenylmethyl)-9-oxa-3,7-diazabicyclo[3.3.1]nonane, hydrochloride (1:2)
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